1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one
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Overview
Description
1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one typically involves the formation of the imidazole ring followed by the attachment of the octadecan-1-one moiety. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally mild enough to include a variety of functional groups, such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular membranes, influencing membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in 1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one.
Imidazole: A simpler compound with just the imidazole ring, used widely in various chemical reactions and as a precursor for more complex molecules.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler imidazole derivatives. This long chain can influence the compound’s solubility, membrane permeability, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
54117-56-5 |
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Molecular Formula |
C23H45N3O |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]octadecan-1-one |
InChI |
InChI=1S/C23H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)23-25-19-21-26(23)20-18-24/h2-21,24H2,1H3 |
InChI Key |
FPGUYHCJAVHMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=NCCN1CCN |
Origin of Product |
United States |
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